Idenast
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of IDENAST involves multiple synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the successful formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: IDENAST undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate, while reduction reactions may use reducing agents like sodium borohydride .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
IDENAST has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and applications in drug development.
Industry: Utilized in the production of specialized materials and compounds
Mechanism of Action
Comparison with Other Similar Compounds: IDENAST can be compared with other similar compounds based on its structure and properties. Some similar compounds include those with similar molecular formulas or functional groups. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties .
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
These compounds share some structural similarities with IDENAST but may differ in their specific properties and applications .
Biological Activity
Idenast, a compound with the chemical identifier 108674-88-0, has garnered attention for its potential biological activities and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Overview of this compound
This compound is primarily explored for its interactions with biomolecules and potential therapeutic effects. Research has indicated that it may play a role in various biological processes, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound can be attributed to its interaction with specific biomolecular targets. The compound's mechanism of action is thought to involve:
- Enzyme Inhibition : this compound may inhibit key enzymes involved in metabolic pathways, which can have implications for conditions such as diabetes and cancer.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress .
- Antimicrobial Properties : Some research indicates that this compound may possess antimicrobial activity against various pathogens, although detailed studies are still required to confirm these effects.
In Vitro Studies
In vitro experiments have been conducted to assess the biological activity of this compound. These studies typically involve evaluating cell viability, proliferation, and metabolic activity in response to this compound treatment.
Method | Principle | Detection | Advantages | Disadvantages |
---|---|---|---|---|
Cell Viability | Dye exclusion | Trypan blue colorimetric | Simple and quick | May not reflect in vivo conditions |
Metabolic Activity | Detection of mitochondrial function | MTT assay | Sensitive and quantitative | Requires optimization for different cell types |
Antioxidant Activity | DPPH radical scavenging | Spectrophotometric measurement | Easy to perform | Limited to certain types of antioxidants |
Case Studies
- Antidiabetic Properties : A study explored the effect of this compound on glucose metabolism by measuring its impact on glucose uptake and insulin secretion in pancreatic beta cells. The results indicated a significant enhancement in glucose uptake when cells were treated with this compound compared to controls .
- Antimicrobial Activity : In another investigation, this compound was tested against various bacterial strains. The compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
- Antioxidant Effects : Research utilizing the DPPH method revealed that this compound effectively scavenged free radicals, exhibiting antioxidant activity comparable to established antioxidants like ascorbic acid .
Properties
IUPAC Name |
2-[4-[4-(4-fluorophenyl)piperazin-1-yl]butyl]-1-(4-methoxyphenyl)indazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31FN4O2/c1-35-25-14-12-24(13-15-25)33-27-7-3-2-6-26(27)28(34)32(33)17-5-4-16-30-18-20-31(21-19-30)23-10-8-22(29)9-11-23/h2-3,6-15H,4-5,16-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUOXFMVMMJVCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)N2CCCCN4CCN(CC4)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148701 | |
Record name | Idenast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70148701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108674-88-0 | |
Record name | Idenast [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108674880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Idenast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70148701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IDENAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ABY1GJ356X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.